![molecular formula C30H24O6 B2535004 5'-(4-羧基苯基)-2',4',6'-三甲基-[1,1':3',1''-三联苯]-4,4''-二羧酸 CAS No. 1246562-60-6](/img/structure/B2535004.png)
5'-(4-羧基苯基)-2',4',6'-三甲基-[1,1':3',1''-三联苯]-4,4''-二羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound with the molecular formula C30H24O6 and a molecular weight of 480.51 g/mol . This compound is characterized by its three carboxyphenyl groups attached to a central trimethylphenyl core, making it a highly functionalized aromatic acid. It is commonly used in research and industrial applications due to its unique structural properties.
科学研究应用
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
作用机制
Target of Action
The primary targets of 5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, also known as mesitylenetribenzoic acid, are metal ions. This compound is often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where it binds to metal ions such as thorium , copper , and zinc .
Mode of Action
Mesitylenetribenzoic acid interacts with its targets by forming coordination bonds with the metal ions. In the case of thorium-based MOFs, thorium (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters . In copper-based MOFs, the compound forms a reduced-symmetry ligand, leading to three types of channels with various functional sites .
Biochemical Pathways
The biochemical pathways affected by mesitylenetribenzoic acid are primarily related to the formation and function of MOFs. These frameworks have been widely studied and applied in the fields of luminescence, adsorption, catalysis, and waste treatment .
Pharmacokinetics
The solubility and stability of the mofs synthesized using this compound can be influenced by factors such as temperature and solvent used .
Result of Action
The molecular and cellular effects of mesitylenetribenzoic acid’s action are seen in the properties of the MOFs it helps to form. For example, thorium-based MOFs show blue ligand-based luminescence under an ultraviolet environment . Copper-based MOFs exhibit excellent CO2 cycloaddition efficiency towards propylene oxide .
Action Environment
The action, efficacy, and stability of mesitylenetribenzoic acid are influenced by environmental factors such as temperature, solvent, and the presence of metal ions. For instance, the synthesis of MOFs using this compound typically involves solvothermal reactions at specific temperatures . The choice of solvent can also affect the properties of the resulting MOFs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3,5-tris(4-carboxyphenyl)benzene with trimethylbenzene under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetic acid, with the addition of catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
相似化合物的比较
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: A similar compound with three carboxyphenyl groups attached to a benzene core.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another related compound with a triazine core instead of a benzene core.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is unique due to its trimethylphenyl core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .
属性
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZGWJKXHZWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
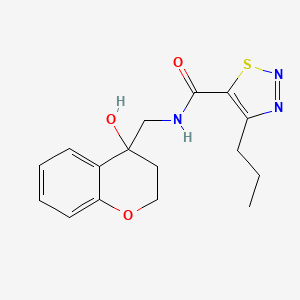
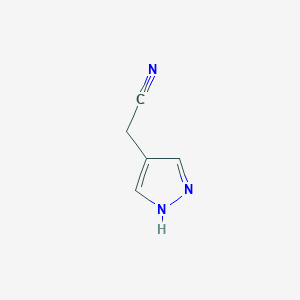
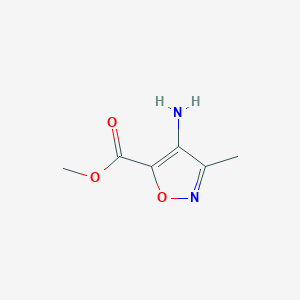
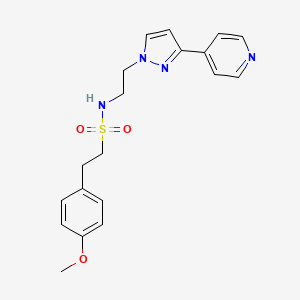
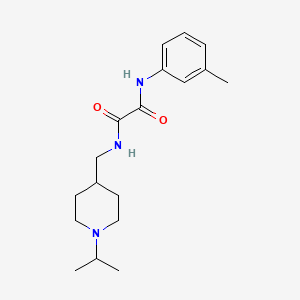
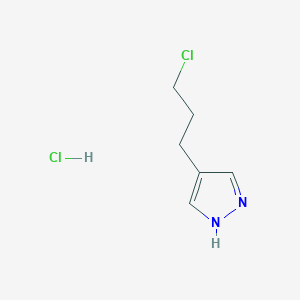
![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)
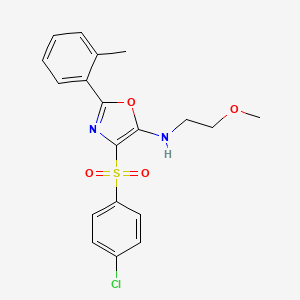
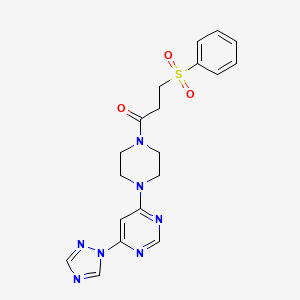
![2-(cyclopentylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2534941.png)
![3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
